molecular formula C28H35N3O5 B15085377 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15085377
M. Wt: 493.6 g/mol
InChI Key: VETMNUJWHFURHT-SHHOIMCASA-N
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Description

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, isobutoxy, and morpholinyl groups through various substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-Hydroxy-4-(4-ethoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H35N3O5/c1-19(2)18-36-23-8-7-21(16-20(23)3)26(32)24-25(22-6-4-9-29-17-22)31(28(34)27(24)33)11-5-10-30-12-14-35-15-13-30/h4,6-9,16-17,19,25,32H,5,10-15,18H2,1-3H3/b26-24+

InChI Key

VETMNUJWHFURHT-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O)OCC(C)C

Origin of Product

United States

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